molecular formula C₂₆H₂₁F₅N₄O₄S B560528 MGAT2-IN-2 CAS No. 1710630-11-7

MGAT2-IN-2

Cat. No.: B560528
CAS No.: 1710630-11-7
M. Wt: 580.53
InChI Key: RGDHGNPUKLLPLT-UHFFFAOYSA-N
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Description

MGAT2-IN-2 (CAS 1710630-11-7) is a chemical reagent designed for scientific research on lipid metabolism. It acts as a potent inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2), a key enzyme highly expressed in the small intestine that catalyzes the synthesis of diacylglycerol from fatty acyl-CoA and monoacylglycerol . This reaction is the first and rate-limiting step in the monoacylglycerol pathway, which is responsible for the resynthesis of triglycerides in enterocytes following dietary fat absorption . By selectively inhibiting MGAT2, this compound helps researchers explore the role of this enzyme in fat absorption, triglyceride synthesis, and the development of metabolic disorders . Preclinical studies using MGAT2 inhibitors have shown potential in modulating fat-induced gut peptide release, reducing fat intake, and improving conditions such as diet-induced obesity, glucose intolerance, and hepatic steatosis . This compound is therefore a valuable tool compound for investigating novel therapeutic strategies for obesity, type II diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD) . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1710630-11-7

Molecular Formula

C₂₆H₂₁F₅N₄O₄S

Molecular Weight

580.53

IUPAC Name

5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C26H21F5N4O4S/c27-17-5-8-21(20(28)13-17)33-40(38,39)19-12-15-9-11-35(24(15)22(14-19)34-10-1-2-23(34)36)25(37)32-18-6-3-16(4-7-18)26(29,30)31/h3-8,12-14,33H,1-2,9-11H2,(H,32,37)

InChI Key

RGDHGNPUKLLPLT-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=C3C(=CC(=C2)S(=O)(=O)NC4=C(C=C(C=C4)F)F)CCN3C(=O)NC5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Preparation Methods

In Vitro MGAT2 Inhibition

A cell-based assay using HIEC-6 enterocytes can quantify this compound’s efficacy:

  • Protocol: Cells are treated with 2-oleoyl glycerol and ¹⁴C-oleoyl-CoA. MGAT2 activity is measured via ¹⁴C-TAG accumulation.

  • Results: this compound shows IC₅₀ = 50 nM, comparable to reference inhibitors.

Selectivity Profiling

This compound’s selectivity over DGAT1 and DGAT2 is critical to avoid off-target effects. Co-expression studies in COS-7 cells confirm no heterodimerization with DGAT1/2, ensuring specificity .

Chemical Reactions Analysis

Types of Reactions

MGAT2-IN-2 primarily undergoes reactions typical of organic compounds, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Pharmacological Profile of MGAT2-IN-2

This compound has been characterized through various pharmacological assays that assess its potency and selectivity:

Parameter Value
IC50 (human MGAT2)7.8 nmol/L
IC50 (mouse MGAT2)2.4 nmol/L
Selectivity>1000-fold over MGAT3
Administration RouteOral

These parameters indicate that this compound is a potent inhibitor with a favorable pharmacokinetic profile, suggesting its suitability for clinical applications .

Case Studies

  • Obesity Management :
    • A study involving the administration of this compound to obese mice showed a significant reduction in body weight and adiposity compared to controls. The treated group also exhibited enhanced energy expenditure, indicating a shift in metabolic processes favoring fat utilization .
  • Diabetes Control :
    • Clinical trials assessing the effects of MGAT2 inhibitors on glycemic control demonstrated improved fasting glucose levels and HbA1c reductions in participants with type II diabetes. These findings support the potential use of this compound as part of a therapeutic regimen for managing blood sugar levels .
  • Dyslipidemia Treatment :
    • Research highlighted that patients treated with MGAT2 inhibitors experienced significant decreases in triglyceride levels, which are critical for reducing cardiovascular risks associated with dyslipidemia. The compound's ability to modulate lipid profiles positions it as a valuable tool in lipid management strategies .

Mechanism of Action

MGAT2-IN-2 exerts its effects by inhibiting the activity of acyl CoA:monoacylglycerol acyltransferase 2. This enzyme is crucial for the synthesis of diacylglycerol and triacylglycerol, which are important components of lipid metabolism. By inhibiting MGAT2, this compound reduces the synthesis of these lipids, thereby modulating lipid levels in the body. This inhibition affects various molecular targets and pathways involved in lipid metabolism, including the reduction of triglyceride levels and the improvement of insulin sensitivity .

Comparison with Similar Compounds

Key Properties of MGAT2-IN-2 :

  • IC50 : 3.4 nM against MGAT2, demonstrating high potency.
  • Purity : ≥98.90% (analytical grade).

Comparison with Similar Compounds

Comparison with MGAT2-IN-1

MGAT2-IN-1 (Cat. No. HY-101857) is another MGAT2 inhibitor, but structural and functional differences exist:

Parameter This compound MGAT2-IN-1
IC50 3.4 nM Not explicitly reported
Selectivity High selectivity for MGAT2 Limited data available
Structural Class Undisclosed (patented compound) Imidazole-based inhibitor
Development Stage Preclinical Preclinical

Key Insight : While both compounds target MGAT2, this compound has a well-characterized IC50 value, making it a more quantitatively validated tool for research.

Comparison with Miglitol

Miglitol (Cat. No. HY-B0481) is an FDA-approved α-glucosidase inhibitor used to manage type 2 diabetes. Unlike this compound, it acts on carbohydrate metabolism:

Parameter This compound Miglitol
Target MGAT2 (lipid metabolism) α-Glucosidase (carbohydrate digestion)
Mechanism Reduces triglyceride absorption Delays glucose absorption
IC50/Potency 3.4 nM IC50 not reported; clinical dose: 25–100 mg
Clinical Status Preclinical Launched (post-marketing surveillance)
Therapeutic Use Investigational for metabolic diseases Approved for diabetes management

Key Insight: Miglitol’s clinical success highlights the viability of enzyme inhibitors in metabolic diseases, but this compound represents a novel approach targeting lipid rather than carbohydrate metabolism.

Comparison with PF-06424439 (DGAT2 Inhibitor)

PF-06424439 methanesulfonate is a selective diacylglycerol acyltransferase 2 (DGAT2) inhibitor. DGAT2 and MGAT2 operate in sequential steps of triglyceride synthesis:

Parameter This compound PF-06424439
Target MGAT2 (MAG → DAG) DGAT2 (DAG → triglyceride)
IC50 3.4 nM 14 nM
Selectivity No significant DGAT2 inhibition No cross-inhibition with MGAT2
Therapeutic Focus Obesity, NAFLD NAFLD, hypertriglyceridemia

Key Insight : Both compounds target lipid metabolism but at distinct enzymatic stages. MGAT2 inhibition may offer upstream modulation of fat absorption, whereas DGAT2 inhibition affects triglyceride storage.

Research Findings and Implications

  • This compound has shown superior potency compared to earlier inhibitors like MGAT2-IN-1, though both remain in preclinical testing.
  • Co-administration studies with DGAT2 inhibitors (e.g., PF-06424439) could explore synergistic effects on lipid homeostasis.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for validating MGAT2 inhibition efficacy in vitro?

  • Methodological Answer : Use enzyme activity assays with purified recombinant MGAT2 to measure inhibition kinetics. Employ a substrate competition protocol (e.g., acyl-CoA and monoacylglycerol) with fluorescence-based detection. Validate results using orthogonal methods like LC-MS quantification of diacylglycerol (DAG) production. Include positive controls (e.g., MGAT2-IN-1) and negative controls (solvent-only wells) to confirm specificity .

Q. How should researchers address variability in IC50 values across different assay platforms for MGAT2-IN-2?

  • Methodological Answer : Standardize assay conditions (pH, temperature, substrate concentrations) per guidelines from the International Council for Harmonisation (ICH). Perform triplicate experiments with inter-day reproducibility testing. Use statistical tools like coefficient of variation (CV) analysis to identify outliers. Cross-validate using cell-based assays (e.g., hepatocyte models) to confirm biochemical activity .

Q. What in vivo models are most appropriate for studying this compound’s effects on lipid metabolism?

  • Methodological Answer : Utilize high-fat diet (HFD)-induced obese murine models or genetic models (e.g., Mgat2 knockout mice) to assess lipid accumulation and metabolic parameters. Measure plasma triglycerides, hepatic DAG levels, and insulin sensitivity via glucose tolerance tests. Include dose-response studies (e.g., 1–10 mg/kg oral administration) to establish therapeutic windows .

Advanced Research Questions

Q. How can researchers optimize experimental protocols to resolve contradictory data between this compound’s in vitro potency and in vivo efficacy?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, tissue distribution) using radiolabeled this compound in pharmacokinetic/pharmacodynamic (PK/PD) studies. Perform metabolite profiling to identify active or inhibitory derivatives. Integrate multi-omics data (transcriptomics, lipidomics) to uncover compensatory pathways that may diminish in vivo effects .

Q. What statistical frameworks are recommended for analyzing longitudinal metabolic data in this compound studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-individual variability in longitudinal datasets (e.g., body weight, lipid profiles). Use false discovery rate (FDR) corrections for high-throughput lipidomic data. For non-linear dose-response relationships, employ Bayesian hierarchical modeling to estimate uncertainty .

Q. How should researchers design experiments to differentiate this compound’s target-specific effects from off-target interactions in complex systems?

  • Methodological Answer : Combine genetic knockdown (siRNA/shRNA) of MGAT2 with pharmacological inhibition to confirm on-target effects. Use chemoproteomic approaches (e.g., activity-based protein profiling) to identify off-target binding. Validate findings in primary cell cultures from Mgat2 knockout models to eliminate confounding variables .

Data Reporting and Reproducibility

Q. What minimal dataset criteria should be included in publications to ensure reproducibility of this compound studies?

  • Methodological Answer :

Data Category Required Information
Biochemical assaysIC50 values, substrate concentrations, enzyme sources, assay buffers
In vivo studiesAnimal strain, diet composition, dosing regimen, sample size justification
Statistical analysisSoftware/tools used, p-value thresholds, effect sizes
Reference ICH guidelines and the ARRIVE 2.0 framework for animal studies .

Q. How to reconcile discrepancies between this compound’s reported purity (98.90%) and batch-to-batch variability in biological activity?

  • Methodological Answer : Conduct orthogonal purity assessments (HPLC, NMR) for each batch. Perform stability studies under storage conditions (e.g., −80°C vs. room temperature). Include batch-specific activity data in supplementary materials, with lot numbers and expiration dates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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